4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17635582
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid -](/images/structure/VC17635582.png)
Specification
Molecular Formula | C8H10N2O2S |
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Molecular Weight | 198.24 g/mol |
IUPAC Name | 4-methyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C8H10N2O2S/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12) |
Standard InChI Key | UVIPRYFVYJIINI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=NC=C1C(=O)O)CSC |
Introduction
Structural and Nomenclature Analysis
IUPAC Nomenclature and Substituent Configuration
The systematic IUPAC name 4-methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid denotes:
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A pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).
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Position 4: Methyl group (-CH₃).
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Position 2: (Methylsulfanyl)methyl group (-CH₂-S-CH₃), distinguishing it from the simpler methylsulfanyl (-S-CH₃) substituent in analog CID 3613356 .
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Position 5: Carboxylic acid (-COOH).
This structure differs from the closely related compound 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid , where the sulfur atom is directly bonded to the pyrimidine ring. The additional methylene (-CH₂-) spacer in the target compound may influence electronic properties and reactivity.
Comparative Structural Analysis
The extended thioether side chain in the target compound may enhance lipophilicity compared to its analog, potentially affecting solubility and bioavailability.
Synthesis and Derivative Formation
Proposed Synthetic Pathways
While no direct synthesis is documented, routes for analogous pyrimidine derivatives suggest feasible strategies:
Nucleophilic Alkylation of Pyrimidine Precursors
A thiomethyl group (-S-CH₃) can be introduced via nucleophilic substitution. For example, ethyl 4-methyl-2-(methylthio)-5-pyrimidinecarboxylate (CAS 7234-25-5) is synthesized by reacting a chloropyrimidine intermediate with methanethiol . Adapting this method, the (methylsulfanyl)methyl group could be installed using a bromomethylpyrimidine precursor and methyl mercaptan (CH₃SH).
Ester Derivatives and Functionalization
Ester derivatives, such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4) , highlight the versatility of pyrimidine carboxylic acids. Hydrolysis of such esters under basic conditions (e.g., NaOH/H₂O) would yield the free carboxylic acid.
Physicochemical Properties
Acidity and pKa Considerations
The carboxylic acid group at C5 is expected to have a pKa ≈ 2.5–3.0, comparable to benzoic acid (pKa 4.2) but influenced by electron-withdrawing effects of the pyrimidine ring . The (methylsulfanyl)methyl group, being weakly electron-donating, may slightly raise the pKa relative to analogs with direct sulfur attachment .
Solubility and Partition Coefficients
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Aqueous Solubility: Low due to the aromatic ring and nonpolar thioether group.
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logP (Predicted): ~1.8 (calculated using ChemAxon), indicating moderate lipophilicity.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~2550 cm⁻¹ (weak S-H stretch absent due to thioether), and 1250 cm⁻¹ (C-S stretch).
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NMR (¹H):
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δ 2.1 ppm (s, 3H, S-CH₃).
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δ 4.3 ppm (s, 2H, CH₂-S).
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δ 8.9 ppm (s, 1H, pyrimidine H6).
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